molecular formula C16H13NO2 B1611672 2-Propenamide, N-(4-benzoylphenyl)- CAS No. 22421-62-1

2-Propenamide, N-(4-benzoylphenyl)-

Cat. No. B1611672
CAS RN: 22421-62-1
M. Wt: 251.28 g/mol
InChI Key: OJMGRWMGCRBVGD-UHFFFAOYSA-N
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Description

2-Propenamide, N-(4-benzoylphenyl)-, also known as N-(4-benzoylphenyl)acrylamide, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Thermoresponsive Polymers

N-(4-benzoylphenyl)acrylamide (BPAm) is used to create thermoresponsive polymers with an upper critical solution temperature (UCST). These polymers exhibit a unique phase transition in water, becoming soluble only above a certain temperature . This property is harnessed to develop thermophilic hydrogel films and fibers that can be used for microactuators, which are devices that convert temperature changes into mechanical movement .

Photo Cross-linkable Comonomers

BPAm serves as a photo cross-linkable comonomer in the synthesis of polymers. When used in free radical and reversible addition fragmentation chain-transfer (RAFT) polymerization, BPAm provides highly stable UCST-type phase transitions. This stability is crucial for applications that require consistent performance over many cycles, such as in biomedical devices .

Manipulation of Cloud Points

The cloud point of a polymer, which is the temperature at which it becomes insoluble in water, can be manipulated by varying the acrylonitrile amount in the feed when BPAm is used. This allows for precise control over the polymer’s solubility, which is essential for creating customized materials for specific applications .

Hydrogel Films and Nanofibers

BPAm-based polymers can be processed into hydrogel films and nanofibers with an average diameter of 500 nm. These materials are prepared by solution casting and electrospinning, followed by UV irradiation. They are particularly useful in drug delivery systems and tissue engineering due to their biocompatibility and ability to respond to temperature changes .

Design of Microactuators

The thermoresponsive nature of BPAm polymers is exploited in the design of microactuators . These devices can perform controlled movements in response to temperature changes, making them suitable for precision engineering applications where small-scale mechanical actions are required .

Nanoscience and Nanotechnology

Advances in nanoscience and nanotechnology have leveraged BPAm in the design of polymer-based nanoscale materials. These include dendrimers, particles, rods, and tubes , which have a wide range of applications from medical diagnostics to environmental sensing .

Advanced Applications

The unique properties of BPAm make it suitable for a variety of advanced applications. Its ability to form stable polymers that can be easily manipulated makes it a valuable component in the development of smart materials that can change properties in response to environmental stimuli .

Chemical Structure Analysis

BPAm’s chemical structure is of interest in various research applications. Understanding its structure helps in the synthesis of new compounds with similar or enhanced properties, which can be used in chemical sensing , catalysis , and material science .

properties

IUPAC Name

N-(4-benzoylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-15(18)17-14-10-8-13(9-11-14)16(19)12-6-4-3-5-7-12/h2-11H,1H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMGRWMGCRBVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556567
Record name N-(4-Benzoylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, N-(4-benzoylphenyl)-

CAS RN

22421-62-1
Record name N-(4-Benzoylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Benzoylphenyl)-2-propenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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